N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
説明
The exact mass of the compound N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is 360.13347377 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-10-11-25(24-13)18-9-8-17(22-23-18)20-14-4-6-15(7-5-14)21-19(26)16-3-2-12-27-16/h2-12H,1H3,(H,20,22)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXUZGWMLDMLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
For instance, if the compound targets p70S6Kβ, it could potentially affect the mTOR signaling pathway , which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription.
生物活性
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is C21H25N7O, with a molecular weight of 393.48 g/mol. The compound features a furan ring, a pyridazine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.
Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many derivatives targeting kinases have shown promising results. For instance, compounds containing pyrazole and pyridazine rings are often evaluated for their ability to inhibit protein kinases involved in cancer progression.
- Antimicrobial Activity : The presence of heterocyclic structures suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
- Cytotoxicity : Preliminary studies indicate that N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
Antimicrobial Activity
A study evaluated a series of pyrazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) ranging from 20 to 40 µM against S. aureus and higher MICs against E. coli, suggesting moderate antibacterial activity .
Anticancer Potential
In vitro studies on cancer cell lines demonstrated that N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide exhibited significant cytotoxic effects. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing IC50 values in the low micromolar range, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 7.8 |
| HeLa | 6.5 |
Case Studies
One notable case study involved the synthesis and evaluation of several derivatives based on the core structure of N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide. These derivatives were assessed for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, several showed promising results with IC50 values ranging from 1.35 to 2.18 µM, suggesting potential use as anti-tubercular agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
